4-Chlorophenyl trifluoromethyl sulfide
Overview
Description
4-Chlorophenyl trifluoromethyl sulfide is an organosulfur compound with the molecular formula C7H4ClF3S It is characterized by the presence of a trifluoromethyl group (-CF3) and a chlorophenyl group attached to a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chlorophenyl trifluoromethyl sulfide typically involves the reaction of 4-chlorophenyl trifluoromethanesulfonate with a suitable sulfur source. One common method is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . The reaction conditions often include the use of a palladium catalyst, a base, and an appropriate solvent under an inert atmosphere.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Chlorophenyl trifluoromethyl sulfide can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to form thiols or other sulfur-containing derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or alkoxides.
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are often used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include substituted phenyl trifluoromethyl sulfides.
Oxidation Reactions: Products include sulfoxides and sulfones.
Reduction Reactions: Products include thiols and other reduced sulfur compounds.
Scientific Research Applications
4-Chlorophenyl trifluoromethyl sulfide has several applications in scientific research:
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the production of specialty chemicals and materials, particularly those requiring the unique properties imparted by the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 4-chlorophenyl trifluoromethyl sulfide involves its interaction with molecular targets through its trifluoromethyl and chlorophenyl groups. These interactions can affect various biochemical pathways, leading to its observed biological activities. The exact molecular targets and pathways are still under investigation, but they likely involve interactions with enzymes and receptors involved in cellular processes.
Comparison with Similar Compounds
- 4-Chlorophenyl trifluoromethanesulfonate
- 4-Chlorophenyl methyl sulfide
- 4-Chlorophenyl ethyl sulfide
Comparison: 4-Chlorophenyl trifluoromethyl sulfide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to its analogs. This group enhances the compound’s stability, lipophilicity, and ability to participate in specific chemical reactions, making it valuable in various applications.
Properties
IUPAC Name |
1-chloro-4-(trifluoromethylsulfanyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF3S/c8-5-1-3-6(4-2-5)12-7(9,10)11/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATFBQTUDGRJCNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SC(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80352857 | |
Record name | 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
407-16-9 | |
Record name | 1-Chloro-4-[(trifluoromethyl)thio]benzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=407-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Chloro-4-[(trifluoromethyl)sulfanyl]benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80352857 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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